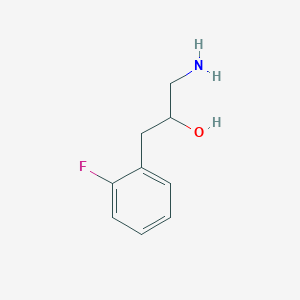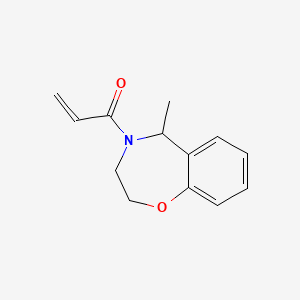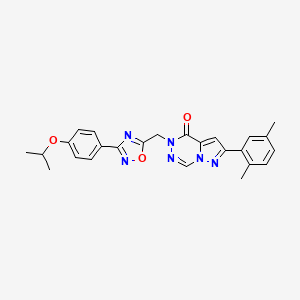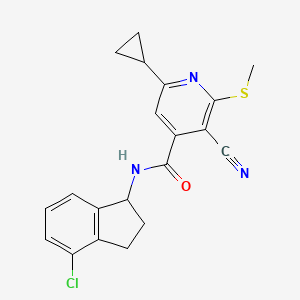![molecular formula C17H18N2OS B2606328 N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide CAS No. 307526-47-2](/img/structure/B2606328.png)
N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide” is a chemical compound with the molecular formula C17H18N2OS. It is also known as N-(mesitylcarbamothioyl)benzamide .
Synthesis Analysis
The synthesis of N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide and similar compounds has been discussed in various scientific papers . Thioureas, which include N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide, have gained attention due to their use in the synthesis of several important heterocyclic compounds .Molecular Structure Analysis
The molecule contains a total of 59 bond(s). There are 33 non-H bond(s), 20 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 18 aromatic bond(s), 3 six-membered ring(s), 1 urea (-thio) derivative(s), 1 imide(s) (-thio), and 2 ether(s) (aromatic) .科学的研究の応用
Medicinal Chemistry and Pharmacology
Design and Synthesis for Pharmacological Screening
A study described the synthesis of N-(phenylcarbamothioyl)benzamide derivatives with anti-inflammatory activities. These compounds, including variations of the mentioned chemical structure, were synthesized and screened for their in-vivo and in-vitro anti-inflammatory potential. One derivative showed promising results, highlighting the therapeutic potential of these compounds in anti-inflammatory drug development (Yadav & Mohite, 2020).
Antibacterial and Antifungal Properties
Research on thiourea derivatives, including the mentioned chemical structure, has shown significant antimicrobial activities. These compounds demonstrated potential against various bacterial and fungal strains, indicating their utility in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Materials Science
Membrane Technology
A novel triamine monomer was synthesized for use in thin-film composite (TFC) reverse osmosis (RO) membranes. The incorporation of N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide related structures enhanced membrane hydrophilicity, permeation properties, and surface smoothness, contributing to improved water treatment technologies (Wang, Li, Zhang, & Zhang, 2010).
特性
IUPAC Name |
N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-11-9-12(2)15(13(3)10-11)18-17(21)19-16(20)14-7-5-4-6-8-14/h4-10H,1-3H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXYWEFRWVSTRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2606250.png)



![methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate](/img/structure/B2606260.png)


![tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2606265.png)
![1-(4-Bromophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2606266.png)

![3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid ethyl ester](/img/structure/B2606268.png)